N-Boc-L-isoleucine hemihydrate N-Boc-L-isoleucine hemihydrate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17956206
InChI: InChI=1S/2C11H21NO4.H2O/c2*1-6-7(2)8(9(13)14)12-10(15)16-11(3,4)5;/h2*7-8H,6H2,1-5H3,(H,12,15)(H,13,14);1H2
SMILES:
Molecular Formula: C22H44N2O9
Molecular Weight: 480.6 g/mol

N-Boc-L-isoleucine hemihydrate

CAS No.:

Cat. No.: VC17956206

Molecular Formula: C22H44N2O9

Molecular Weight: 480.6 g/mol

* For research use only. Not for human or veterinary use.

N-Boc-L-isoleucine hemihydrate -

Specification

Molecular Formula C22H44N2O9
Molecular Weight 480.6 g/mol
IUPAC Name 3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;hydrate
Standard InChI InChI=1S/2C11H21NO4.H2O/c2*1-6-7(2)8(9(13)14)12-10(15)16-11(3,4)5;/h2*7-8H,6H2,1-5H3,(H,12,15)(H,13,14);1H2
Standard InChI Key NYGJSARLXBZKTA-UHFFFAOYSA-N
Canonical SMILES CCC(C)C(C(=O)O)NC(=O)OC(C)(C)C.CCC(C)C(C(=O)O)NC(=O)OC(C)(C)C.O

Introduction

Chemical Structure and Stereochemistry

Molecular Architecture

N-Boc-L-isoleucine hemihydrate consists of L-isoleucine—a branched-chain amino acid—modified by a Boc group at the α-amino position. The Boc group (tert-butoxycarbonyl)(\text{tert-butoxycarbonyl}) protects the amine during peptide synthesis, preventing unwanted side reactions. The hemihydrate designation indicates that one water molecule is associated with every two Boc-L-isoleucine molecules in the crystalline lattice .

Key Structural Features:

  • IUPAC Name: (2S,3S)(2S,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid; hydrate .

  • SMILES Notation: CC[C@H](C)[C@H](NC(=O)OC(C)(C)C)C(=O)O.O\text{CC[C@H](C)[C@H](NC(=O)OC(C)(C)C)C(=O)O.O} .

  • Stereochemistry: The (2S,3S)(2S,3S) configuration preserves the natural L-isoleucine conformation, critical for maintaining biological activity in synthetic peptides .

Synthesis and Purification

Boc Protection Methodology

The synthesis of N-Boc-L-isoleucine hemihydrate involves reacting L-isoleucine with di-tert-butyl dicarbonate (Boc2O)(\text{Boc}_2\text{O}) in a basic aqueous solution. This method, pioneered by Frankel et al. (1966), employs N-hydroxysuccinimide (NHS) esters to facilitate efficient amine protection .

Reaction Scheme:

L-Isoleucine+Boc2OBaseN-Boc-L-isoleucine+Byproducts\text{L-Isoleucine} + \text{Boc}_2\text{O} \xrightarrow{\text{Base}} \text{N-Boc-L-isoleucine} + \text{Byproducts}

The product is isolated as a hemihydrate through recrystallization from aqueous-organic solvent mixtures .

PropertyValueSource
Molecular Weight240.31 g/mol (anhydrous)
Melting Point60–70°C
Optical Rotation[α]D20=17.5°[α]_D^{20} = -17.5° (c=1, EtOH)

Physical and Chemical Properties

Solubility and Stability

N-Boc-L-isoleucine hemihydrate exhibits limited solubility in water but dissolves readily in polar aprotic solvents (e.g., dimethylformamide, dichloromethane). Storage at 4°C in anhydrous conditions prevents decomposition, though the hemihydrate form offers inherent stability against humidity .

Spectroscopic Data

  • Infrared (IR): Strong absorptions at 1740 cm1^{-1} (C=O of Boc) and 1680 cm1^{-1} (amide I band) .

  • 1^1H NMR: Distinct signals for tert-butyl (δ1.44\delta 1.44, 9H), isoleucine side chain (δ0.891.82\delta 0.89–1.82), and α-proton (δ4.21\delta 4.21) .

Applications in Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)

The Boc group’s stability under acidic conditions makes this compound ideal for SPPS. It withstands repetitive trifluoroacetic acid (TFA) treatments used to remove temporary protecting groups, enabling stepwise elongation of peptide chains .

Bioconjugation and Drug Design

N-Boc-L-isoleucine hemihydrate serves as a precursor in synthesizing peptide-based therapeutics, including protease inhibitors and antibody-drug conjugates. Its chiral purity ensures minimal epimerization during coupling reactions .

SupplierCatalog NumberPurityPack SizePrice (USD)
Alfa Aesar™H37050.03≥98%1 g170.00 NOK
Carl Roth6923.2≥98%25 g€53.25
TCI AmericaB118625G99%25 g$156.03

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